Boc-Ala(2-Acd)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(9-oxo-10H-acridin-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-21(2,3)28-20(27)23-17(19(25)26)11-12-8-9-16-14(10-12)18(24)13-6-4-5-7-15(13)22-16/h4-10,17H,11H2,1-3H3,(H,22,24)(H,23,27)(H,25,26)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVADDYCLPQCIH-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Unnatural Amino Acids, Specifically Acridon 2 Ylalanine 2 Acd , in Chemical Biology and Medicinal Chemistry
The introduction of unnatural amino acids (UAAs) into peptides and proteins is a powerful technique for probing and engineering biological systems. Acridon-2-ylalanine (2-Acd), the core functional component of Boc-Ala(2-Acd)-OH, is a particularly noteworthy UAA due to its unique photophysical properties. acs.org
2-Acd is a fluorescent amino acid that serves as a valuable probe for investigating conformational changes and dynamics within proteins. acs.orgebi.ac.uknih.gov Its utility stems from several key characteristics: it possesses a long fluorescence lifetime, emits light in the visible wavelength spectrum, and is small enough to be incorporated into proteins via ribosomal biosynthesis without significantly altering protein structure. acs.orgnih.gov These features make it superior to many other genetically encodable fluorescent amino acids for applications such as fluorescence lifetime imaging microscopy (FLIM) and fluorescence polarization experiments. researchgate.net
Researchers have successfully developed efficient methods for both the chemical synthesis of 2-Acd and its subsequent genetic incorporation into proteins in both E. coli and mammalian cells. acs.orgresearchgate.net This is often achieved by engineering a mutant aminoacyl tRNA synthetase/tRNA pair, such as those derived from Methanocaldococcus jannaschii or Methanosarcina barkeri, which can selectively charge the 2-Acd onto a tRNA for ribosomal incorporation. acs.orggce4all.org The ability to place this fluorescent probe at specific sites within a protein allows for detailed studies of protein folding, binding interactions, and other dynamic processes through techniques like Förster Resonance Energy Transfer (FRET). acs.orgebi.ac.ukresearchgate.net
Interactive Table 2: Key Features and Research Applications of 2-Acd This table summarizes the principal characteristics and uses of the fluorescent amino acid 2-Acd in research.
| Feature | Description | Research Application | Reference |
| Fluorescence | Emits light in the visible spectrum with a high quantum yield and long lifetime. | A sensitive probe for monitoring molecular environments and interactions. | acs.orgnih.govresearchgate.net |
| Site-Specific Incorporation | Can be genetically encoded and incorporated into proteins at specific locations. | Enables precise study of regional protein dynamics, folding, and conformational changes. | acs.orgebi.ac.uknih.gov |
| Energy Transfer | Acts as an effective partner in FRET and photo-induced electron transfer (eT) pairs. | Used for distance-dependent measurements to study binding events and structural changes. | acs.orgebi.ac.ukresearchgate.net |
| Biocompatibility | Small size allows for incorporation via ribosomal biosynthesis with minimal structural perturbation. | Allows for in vivo studies in organisms like E. coli and in mammalian cells. | acs.orgnih.govresearchgate.net |
Role of the Boc Protecting Group in Contemporary Peptide Synthesis Strategies
The synthesis of peptides requires a meticulous strategy to ensure that amino acids are linked in the correct sequence. This is accomplished through the use of protecting groups, which temporarily block reactive functional groups to prevent unwanted side reactions. americanpeptidesociety.orgthermofisher.com The tert-butyloxycarbonyl (Boc) group is one of the most foundational and widely utilized N-terminal protecting groups in peptide synthesis. americanpeptidesociety.org
The Boc group is classified as an acid-labile protecting group. americanpeptidesociety.org It is typically introduced to the alpha-amino group of an amino acid by reaction with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). libretexts.org During solid-phase peptide synthesis (SPPS), the Boc group protects the N-terminus of the growing peptide chain while the next amino acid is coupled. iris-biotech.de To elongate the peptide, the Boc group is removed with a moderately strong acid, most commonly trifluoroacetic acid (TFA), freeing the amine to react with the next incoming amino acid. thermofisher.comlibretexts.org
The Boc strategy was one of the first to be widely adopted for SPPS. americanpeptidesociety.org While the fluorenylmethyloxycarbonyl (Fmoc) strategy, which uses a base-labile protecting group, has become more prevalent due to its milder deprotection conditions, the Boc strategy remains indispensable for specific applications. americanpeptidesociety.orgiris-biotech.de It is often favored for the synthesis of peptides containing residues that are sensitive to the basic conditions used in Fmoc chemistry or for sequences that are prone to racemization. americanpeptidesociety.orgthermofisher.com Therefore, Boc-protected amino acids, including specialized derivatives like Boc-Ala(2-Acd)-OH, continue to be essential reagents in the peptide chemist's toolkit.
Interactive Table 3: Comparison of Boc and Fmoc Peptide Synthesis Strategies This table outlines the key differences between the two major solid-phase peptide synthesis (SPPS) strategies.
| Feature | Boc Strategy | Fmoc Strategy | Reference |
| Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) | americanpeptidesociety.orgthermofisher.com |
| Chemical Nature | Acid-labile | Base-labile | americanpeptidesociety.orgthermofisher.com |
| Deprotection Agent | Strong acid (e.g., Trifluoroacetic Acid - TFA) | Mild base (e.g., Piperidine in DMF) | americanpeptidesociety.orgthermofisher.comlibretexts.org |
| Primary Use Cases | Synthesis of short peptides; sequences prone to racemization under basic conditions. | Automated synthesis; synthesis of long and complex peptides due to mild conditions. | americanpeptidesociety.orgthermofisher.com |
| Key Challenge | Harsher deprotection conditions may lead to peptide degradation. | Base-lability can be problematic for certain sensitive sequences. | americanpeptidesociety.orgiris-biotech.de |
Overview of Research Paradigms and Challenges Associated with Boc Ala 2 Acd Oh Conjugates
Stereoselective Synthesis of Acridon-2-ylalanine (2-Acd)
The synthesis of Acridon-2-ylalanine is a critical first step, and various strategies have been explored to achieve this with high efficiency and stereochemical control. The core challenge lies in the construction of the tricyclic acridone (B373769) system and its attachment to an alanine (B10760859) side chain.
Development and Optimization of Synthetic Routes to 2-Acd
Initial synthetic routes to 2-Acd often started from p-nitrophenylalanine. This approach involved the reduction of the nitro group to an amine, followed by an Ullmann condensation with a 2-halobenzoic acid derivative, and subsequent cyclization to form the acridone ring. nih.gov However, these earlier methods have been largely superseded by more efficient and higher-yielding strategies.
A significantly improved and optimized synthesis commences with the readily available and chiral amino acid, L-tyrosine. This strategy leverages modern cross-coupling reactions to construct the diarylamine precursor to the acridone system. One of the key reactions employed is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. nih.govacsgcipr.orgwikipedia.org
In a reported high-yield synthesis, a protected and activated tyrosine derivative is coupled with an aminobenzoate ester. nih.gov The reaction conditions for this key step have been meticulously optimized, exploring various palladium sources, ligands, bases, and solvents to maximize the yield. nih.gov Following the successful cross-coupling, the acridone ring is formed via an acid-catalyzed intramolecular Friedel-Crafts acylation. nih.gov This cyclization is often performed in strong acids such as polyphosphoric acid (PPA) or sulfuric acid at elevated temperatures. nih.govjocpr.com
The choice of synthetic route can be summarized in the following table:
| Starting Material | Key Reactions | Advantages |
| p-Nitrophenylalanine | Nitro reduction, Ullmann condensation, Friedel-Crafts cyclization | Historical precedent |
| L-Tyrosine | Buchwald-Hartwig amination, Friedel-Crafts cyclization | High overall yield (reported at 87% over 5 steps), stereochemistry retained from starting material, uses commodity chemicals nih.govunirioja.esnih.gov |
Protecting Group Strategies for Acridon-2-ylalanine Synthesis
The synthesis of 2-Acd from tyrosine necessitates the use of protecting groups to mask the reactive amino and carboxyl functionalities of the starting amino acid during the coupling and cyclization steps. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for the amine function. nih.govnsf.gov The Boc group is stable under the basic conditions of the Buchwald-Hartwig coupling but can be readily removed under acidic conditions, often concurrently with the Friedel-Crafts cyclization step. nih.gov
The carboxylic acid is typically protected as a methyl or benzyl (B1604629) ester. nih.govnih.gov These ester groups are also cleaved during the final acid-catalyzed cyclization and deprotection step, yielding the free amino acid, 2-Acd.
| Functional Group | Protecting Group | Deprotection Condition |
| α-Amino group | tert-Butyloxycarbonyl (Boc) | Strong acid (e.g., H₂SO₄), often simultaneous with cyclization nih.gov |
| Carboxyl group | Methyl ester (OMe) or Benzyl ester (OBzl) | Strong acid (e.g., H₂SO₄), often simultaneous with cyclization nih.govnih.gov |
Regioselective Functionalization Approaches for 2-Acd
The regioselectivity of the synthesis is crucial to ensure the formation of the desired 2-substituted acridone isomer. In the Buchwald-Hartwig approach starting from tyrosine, the position of the alanine side chain is predetermined by the para-position of the hydroxyl group in tyrosine. The subsequent coupling with a 2-aminobenzoate (B8764639) derivative ensures the correct orientation for the cyclization to yield the 2-yl substituted acridone.
The Ullmann condensation also provides a regioselective route. The condensation of an o-halobenzoic acid with a p-substituted aniline (B41778) derivative directs the formation of the N-phenylanthranilic acid intermediate, which upon cyclization, yields the desired acridone isomer. jocpr.comrsc.org The regioselectivity of these reactions is a key consideration in the design of the synthetic pathway.
Derivatization and Formation of this compound Building Block
Once the fluorescent amino acid 2-Acd is synthesized, it must be converted into a form suitable for peptide synthesis. This involves coupling it with another amino acid, in this case, N-Boc-protected alanine, to form the dipeptide building block.
Coupling Reactions for Alanine and 2-Acd Linkage
The formation of the peptide bond between N-Boc-L-alanine and the amino group of 2-Acd is achieved using standard peptide coupling reagents. The carboxyl group of N-Boc-L-alanine is activated to facilitate nucleophilic attack by the amino group of 2-Acd. A variety of coupling reagents can be employed for this transformation.
Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive such as N-hydroxysuccinimide (HONSu) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. researchgate.net More modern phosphonium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or uronium-based reagents like O-(Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are also highly effective and are frequently used in solution-phase and solid-phase peptide synthesis. unirioja.esrsc.org
The reaction is typically carried out in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) to neutralize the acidic byproducts. unirioja.esderpharmachemica.com
| Coupling Reagent | Additive (if applicable) | Base | Solvent |
| DCC/DIC | HONSu, HOBt | - | DMF, DCM |
| HBTU/TBTU | - | DIEA, NMM | DMF, DCM |
Purification and Characterization of the Boc-Protected Dipeptide Synthon
Following the coupling reaction, the crude this compound must be purified to remove any unreacted starting materials, coupling reagents, and byproducts. The purification is typically achieved through extraction and chromatographic techniques. An acidic workup is often employed to remove basic reagents, followed by extraction into an organic solvent like ethyl acetate. derpharmachemica.com
Further purification is generally accomplished by column chromatography on silica (B1680970) gel. derpharmachemica.com The polarity of the eluent is optimized to achieve good separation of the desired product from impurities. After purification, the product is typically isolated as a solid, and its purity can be assessed by techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). derpharmachemica.commdpi.com
The structural identity and integrity of the synthesized this compound are confirmed through various spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify the connectivity of the atoms and the presence of both the alanine and acridone moieties, as well as the Boc protecting group. Mass spectrometry (MS) is employed to confirm the molecular weight of the compound. iris-biotech.de
The final, purified this compound is a key building block, ready for use in the synthesis of more complex peptides containing the fluorescent 2-Acd probe.
Application in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide science, enabling the stepwise assembly of amino acids on an insoluble resin support. iris-biotech.de This method simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing. iris-biotech.de The incorporation of a sterically demanding and functionally sensitive residue like this compound into SPPS protocols requires careful consideration of compatibility, reaction conditions, and potential side reactions.
The Boc/Bzl (butoxycarbonyl/benzyl) strategy is one of the two main orthogonal protection schemes used in SPPS. iris-biotech.de In this approach, the temporary Nα-protecting group is the acid-labile Boc group, while side-chain protecting groups are typically benzyl-based ethers, esters, or carbamates. iris-biotech.de this compound is, by its nature as an Nα-Boc-protected amino acid, designed for use in this synthetic scheme. sigmaaldrich.compeptide.com
The core cycle of Boc-SPPS involves:
Deprotection: Removal of the Boc group using a moderately strong acid, typically trifluoroacetic acid (TFA). nih.govnih.gov
Neutralization: Neutralization of the resulting N-terminal ammonium (B1175870) salt with a hindered base.
Coupling: Acylation of the free N-terminal amine with the next incoming Boc-protected amino acid. iris-biotech.de
A critical consideration for the compatibility of this compound is the stability of the acridon-2-yl fluorophore to the repeated acid treatments required for Boc group removal. Some complex fluorescent dyes are known to be unstable under strongly acidic conditions. d-nb.info For instance, certain BODIPY-based fluorescent amino acids degrade rapidly in 95% TFA, necessitating the use of alternative, acid-sensitive resins or non-acid-labile protecting groups. d-nb.info While the specific stability of the acridon-2-yl group in TFA during a multi-cycle synthesis has not been extensively documented in the retrieved results, its robust polycyclic aromatic structure suggests it may be more resilient than other fluorophores. The successful synthesis of acridon-2-ylalanine itself has been achieved using acid-catalyzed cyclization, indicating a degree of stability in acidic environments. nih.gov
The primary obstacle to incorporating this compound is the steric hindrance imposed by the bulky acridon-2-yl side chain. cem.com Sterically hindered amino acids are notoriously difficult to couple efficiently during SPPS, often resulting in low yields and deletion sequences. cem.commdpi.com To overcome this, optimization of the coupling step is essential.
Standard coupling protocols may be insufficient, and more potent reagents and conditions are often required. Strategies to improve coupling efficiency include:
Use of High-Potency Coupling Reagents: Urionium/aminium salts such as HBTU, HATU, and HCTU, or phosphonium (B103445) salts like PyBOP, are generally more effective than carbodiimides alone for difficult couplings. biorxiv.orgmdpi.com In a study on hindered azapeptides, HCTU showed limitations with bulky residues, while COMU proved more effective, especially with microwave assistance. biorxiv.org
Extended Reaction Times and Double Coupling: Allowing the coupling reaction to proceed for a longer duration or performing the coupling step twice (double coupling) with a fresh portion of amino acid and reagents can help drive the reaction to completion. gyrosproteintechnologies.com
Microwave-Enhanced SPPS: The application of microwave energy has been shown to significantly accelerate and improve the efficiency of coupling sterically hindered amino acids. cem.combiorxiv.org It can drive difficult couplings to completion more quickly and efficiently than conventional methods at room temperature. cem.com
The following table summarizes coupling conditions that have been explored for other sterically hindered amino acids, providing a basis for optimizing the incorporation of the 2-Acd residue.
| Coupling Reagent/Condition | Amino Acid Type | Observation | Reference(s) |
| HCTU | Sterically hindered aza-amino acids | Effective for less bulky residues, but low conversion for valine and isoleucine. | biorxiv.org |
| COMU | Sterically hindered aza-amino acids | Limited performance under conventional conditions but highly effective with microwave assistance. | biorxiv.org |
| DIC/Oxyma | Cysteine, Histidine | Mildest conditions, minimized racemization for sensitive residues. | nih.gov |
| Microwave-Assisted Synthesis | N-methyl alanine, Aib | Drives difficult couplings of bulky amino acids to completion efficiently. | cem.com |
This table is interactive. Click on the headers to sort.
The use of an amino acid like this compound in SPPS presents a dual set of challenges related to its steric bulk and its fluorogenic properties.
Challenges related to Steric Hindrance:
Incomplete Coupling: As discussed, the primary challenge is achieving quantitative coupling of the sterically bulky residue to the growing peptide chain. mdpi.com This can lead to the formation of deletion sequences (peptides missing the Acd residue), which are often difficult to separate from the target peptide. iris-biotech.de
Aggregation: Peptides containing multiple hydrophobic or bulky residues have a tendency to aggregate on the resin. nih.govgyrosproteintechnologies.com This can prevent reagents from accessing the reactive sites, leading to failed synthesis. The large, hydrophobic acridon-2-yl group could contribute to this phenomenon.
Challenges related to the Fluorogenic Side Chain:
Chemical Stability: The fluorophore must remain intact throughout the entire synthesis, including multiple deprotection cycles and the final cleavage from the resin. d-nb.info While the Acd moiety is relatively robust, its stability under prolonged exposure to TFA and other reagents like scavengers used during cleavage should be verified.
Photophysical Integrity: The synthesis and purification conditions must not lead to chemical modifications that could alter the fluorescence properties (e.g., quantum yield, emission wavelength) of the Acd group. Incorporation into different peptide sequences can also shift emission spectra, which must be accounted for in subsequent applications. nih.gov
Quenching Effects: Neighboring amino acid residues within the peptide sequence can potentially quench the fluorescence of the Acd side chain, an effect that must be considered during peptide design.
Utilization in Solution-Phase Peptide Synthesis (LPPS)
Liquid-phase peptide synthesis (LPPS), or solution-phase synthesis, involves carrying out all reactions in a homogeneous solution. bachem.com While generally more labor-intensive than SPPS due to the need for purification after each step, it remains a powerful technique, especially for the large-scale synthesis of short peptides or for fragment condensation approaches. bachem.com
Fragment condensation is a powerful strategy in LPPS where shorter, protected peptide fragments are independently synthesized and purified before being coupled together to form a larger peptide. bachem.comresearchgate.net This approach offers a significant advantage for incorporating difficult residues like this compound.
In this context, this compound could be used in several ways:
As a C-terminal fragment: A dipeptide fragment, for example, could be synthesized by coupling this compound to another amino acid ester (e.g., H-Gly-OMe). The resulting protected dipeptide, Boc-Ala(2-Acd)-Gly-OMe, can be purified to a high degree before subsequent steps.
As an N-terminal fragment: The Boc group can be removed from a purified fragment containing the Acd residue, and this fragment can then be coupled to another peptide.
The key advantage of this approach is the ability to isolate and fully characterize the intermediate fragment containing the Acd residue. bachem.com This ensures that the challenging coupling step has been successful and that the fluorophore is intact before committing to the synthesis of the full-length peptide, thereby avoiding the accumulation of hard-to-remove impurities. bachem.com Boc-protected amino acids and peptide fragments are commonly used in such solution-phase strategies. bachem.compeptide.com
A universal challenge in peptide synthesis is the risk of racemization at the α-carbon of the activated amino acid during coupling. nih.govmdpi.com This risk is present in both SPPS and LPPS but is a particular concern in fragment condensation, where the activated fragment is a peptide itself. When activating a single amino acid like this compound, the Nα-Boc protecting group helps to suppress racemization. However, the choice of coupling reagent and additives remains critical. nih.gov
The mechanism of racemization often involves the formation of a transient 5(4H)-oxazolone intermediate. The rate of racemization is influenced by several factors, including the structure of the amino acid, the base used, and the coupling reagents. mdpi.com
To minimize racemization when coupling this compound, the following strategies are employed:
Carbodiimides with Additives: The use of a carbodiimide (B86325) coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a nucleophilic additive is a standard method. acs.org Additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the activated O-acylisourea intermediate to form an active ester that is more reactive towards the amine and less prone to racemization. nih.govacs.org
Low-Racemization Coupling Reagents: Some modern coupling reagents are specifically designed to reduce the risk of epimerization. mdpi.com
The table below illustrates the impact of different coupling reagents on the level of racemization for racemization-prone amino acids, highlighting the importance of reagent selection.
| Coupling Reagent | % D-Isomer (Racemization) for Fmoc-L-His(Trt)-OH | % D-Isomer (Racemization) for Fmoc-L-Cys(Trt)-OH | Reference |
| DIC/Oxyma | 1.8% | <0.5% | nih.gov |
| HBTU/DIPEA | 17.0% | 1.5% | nih.gov |
| HATU/DIPEA | 27.5% | 2.5% | nih.gov |
| PyBOP/DIPEA | 31.0% | 4.8% | nih.gov |
This table is interactive. Click on the headers to sort. Data shows racemization during the coupling of sensitive Fmoc-amino acids and serves as a guide for reagent choice.
By selecting mild activation conditions, such as DIC/Oxyma, the risk of compromising the stereochemical integrity of the Ala(2-Acd) residue during its incorporation can be effectively managed. nih.gov
Advanced Bioconjugation and Genetic Code Expansion Techniques
The incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful toolkit for chemical biology, enabling the introduction of novel chemical functionalities for probing and manipulating protein function. The compound this compound, which contains the reactive dehydroalanine (B155165) (Dha) moiety, is a key player in this field. While its direct incorporation presents challenges, indirect enzymatic and chemical strategies have been developed to introduce Dha site-specifically into polypeptide chains. Once incorporated, the unique electrophilic nature of the Dha residue serves as a versatile handle for a variety of advanced bioconjugation and site-specific labeling methodologies.
Enzymatic Incorporation of 2-Acd into Proteins (e.g., using engineered tRNA synthetases)
Direct ribosomal incorporation of dehydroalanine (Dha), the reactive component of this compound, is generally not feasible due to the high reactivity of its α,β-unsaturated carbonyl system, which is incompatible with the cellular translation machinery. acs.orgnih.gov Consequently, researchers have devised sophisticated indirect methods that introduce a stable precursor amino acid into the protein first, which is subsequently converted to Dha. These methods can be broadly categorized into enzymatic and chemo-enzymatic strategies.
A prominent strategy involves the genetic code expansion to incorporate a precursor amino acid, which is then enzymatically converted to Dha. A key example is the site-specific incorporation of phosphoserine (Sep). mdpi.commdpi.com This is achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair, such as an evolved phosphoseryl-tRNA synthetase (SepRS) that recognizes a unique codon (often the amber stop codon, UAG) and charges its cognate tRNA with Sep. mdpi.comox.ac.uk Once the Sep-containing protein is expressed, it can be treated with phosphoserine or phosphothreonine lyases, such as OspF or SpvC, which efficiently catalyze the elimination of the phosphate (B84403) group to yield the desired Dha residue at the specified site. nih.gov This chemo-enzymatic approach allows for the precise installation of Dha in a highly controlled manner.
Another enzymatic route is inspired by the biosynthesis of lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs). frontiersin.org In this process, dedicated dehydratase enzymes, like the nisin dehydratase (NisB), recognize serine and threonine residues within a precursor peptide and convert them to Dha and dehydrobutyrine (Dhb), respectively. frontiersin.org This natural enzymatic machinery can be harnessed to generate Dha in engineered proteins.
A novel alternative, termed Genetically Encoded Chemical Conversion (GECCO), creates Dha in situ without an external enzyme. acs.orgnih.govescholarship.org This method involves genetically incorporating a latent bioreactive amino acid, such as fluorosulfate-L-tyrosine, at a position near a target serine or threonine residue. The proximity-enabled reactivity between the two residues triggers a sulfur-fluoride exchange (SuFEx) reaction, which selectively converts the serine or threonine into Dha or Dhb. acs.orgescholarship.org
Below is a table summarizing these enzymatic and chemo-enzymatic strategies for introducing dehydroalanine into proteins.
| Strategy | Precursor Amino Acid | Key Enzyme/Reagent | Mechanism | Reference(s) |
| Genetic Code Expansion & Enzymatic Elimination | Phosphoserine (Sep) | Phosphoseryl-tRNA Synthetase (SepRS); Phosphoserine Lyase (e.g., OspF) | Genetic incorporation of Sep via an orthogonal pair, followed by enzymatic dephosphorylation to form Dha. | mdpi.commdpi.comox.ac.uknih.gov |
| Lantibiotic Enzyme-Mediated Dehydration | Serine (Ser) | Lanthipeptide Dehydratase (e.g., NisB) | Enzymatic dehydration of genetically encoded serine residues to Dha. | frontiersin.org |
| Genetically Encoded Chemical Conversion (GECCO) | Serine (Ser) / Threonine (Thr) | Fluorosulfate-L-tyrosine (genetically encoded) | Proximity-induced chemical reaction between a genetically encoded reactive ncAA and a target Ser/Thr residue. | acs.orgnih.govescholarship.org |
Site-Specific Labeling Methodologies with 2-Acd
Once incorporated into a protein, the dehydroalanine (Dha) residue, derived from this compound, serves as a powerful and versatile electrophilic hub for site-specific modification. ox.ac.ukrsc.org The α,β-unsaturated carbonyl moiety of Dha is highly susceptible to conjugate addition (Michael-type addition) reactions with a wide array of nucleophiles. ox.ac.ukox.ac.uk This reactivity allows for the covalent attachment of various probes, tags, and other molecules under mild, biocompatible conditions, often in aqueous solutions. ox.ac.uk
The most prevalent application of Dha chemistry is the thia-Michael addition, which involves the reaction of Dha with thiol-containing molecules. ox.ac.uk This method has been extensively used to label proteins with fluorescent dyes, biotin (B1667282) affinity tags, polyethylene (B3416737) glycol (PEG), and even sugars to create glycoprotein (B1211001) mimetics. rsc.orgox.ac.ukmit.edunih.gov A significant advantage of this approach is that it can be used to install mimics of natural post-translational modifications (PTMs). mdpi.comox.ac.uk For example, by reacting a Dha-containing protein with appropriate thiol-bearing reagents, researchers can generate mimics of lysine (B10760008) methylation and acetylation, providing valuable tools for studying the biological roles of these modifications. ox.ac.uk
The reactivity of Dha is not limited to thiols. It can also undergo aza-Michael addition with amine nucleophiles and selena-Michael addition with selenols, further broadening the scope of possible modifications. ox.ac.uk Beyond conjugate additions, Dha can participate in other transformations, including radical additions and metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net For instance, copper-catalyzed borylation of Dha residues has been demonstrated, introducing a boronic acid handle that can be used for subsequent pH-controlled labeling or further chemical diversification. researchgate.net
These labeling strategies are highly site-selective, as the modification occurs specifically at the location of the engineered Dha residue. rsc.org This "tag-and-modify" approach avoids the challenges of non-specific labeling of natural amino acids like lysine or cysteine, especially in proteins that contain multiple instances of these residues. ox.ac.uk
The table below details the primary bioconjugation reactions involving the dehydroalanine residue.
| Reaction Type | Nucleophile/Reagent Class | Bond Formed | Application Examples | Reference(s) |
| Thia-Michael Addition | Thiols (R-SH) | C-S (Thioether) | Fluorescent labeling, biotinylation, PEGylation, synthesis of PTM mimics (glycosylation, methylation). | rsc.orgox.ac.uknih.govresearchgate.net |
| Aza-Michael Addition | Amines (R-NH₂) | C-N | Installation of amine-containing probes. | ox.ac.uk |
| Selena-Michael Addition | Selenols (R-SeH) | C-Se | Introduction of selenium-containing moieties. | ox.ac.uk |
| Radical Addition | Carbon-based radicals | C-C | Formation of carbon-carbon bonds for complex side-chain synthesis. | researchgate.netresearchgate.net |
| Metal-Catalyzed Borylation | Diboron reagents / Cu(II) catalyst | C-B | Introduction of a boronic acid handle for further functionalization or pH-sensitive labeling. | researchgate.net |
Structural and Conformational Analysis of 2 Acd Containing Peptides and Mimics
Spectroscopic Characterization of 2-Acd Chromophore in Various Environments
The 2-Acd chromophore, a derivative of acridone (B373769), exhibits distinct spectroscopic properties that are sensitive to its local environment. nsf.govnih.gov These characteristics are fundamental to its application as a fluorescent probe in biophysical studies. nsf.gov
The absorption and emission spectra of Acd and its derivatives are influenced by solvent polarity and pH. nsf.govnih.gov For instance, the parent chromophore of Acd, 2-aminoacridone, displays a pH-sensitive absorbance profile. At high pH, it shows a single broad absorbance feature, which is significantly diminished at low pH. nih.gov In contrast, the unmodified Acd chromophore is largely insensitive to pH changes. nih.gov
Derivatization of the Acd core can lead to significant shifts in its spectroscopic properties. For example, the introduction of an amino group at the 2-position to form aminoacridonylalanine (Aad) results in a red-shift of both the absorption and emission spectra compared to Acd. nsf.govnih.gov Further modification, such as the creation of 2-(dimethylamino)acridone (Dad'), the parent chromophore of a dimethylated Aad analog, leads to an even more pronounced red-shift. nsf.gov The solvatochromic effects primarily impact the quantum yield (QY) of Acd and Aad, with less significant changes to the shape of the emission spectrum, except at low pH where the Aad emission blue-shifts to resemble that of Acd. nsf.gov
The fluorescence lifetime of Acd is another important parameter. In buffer, Acd has a lifetime of 14.7 ns. nsf.gov The lifetimes of Aad and its dimethylated analog, Dad, are shorter in buffer (6.7 ns and 6.3 ns, respectively) but are comparable to each other in a mixed acetonitrile/PBS solvent (11.8 ns and 12.9 ns, respectively). nsf.gov The brightness of these fluorophores, a product of their extinction coefficient and quantum yield, can also be modulated. For example, in a 50:50 acetonitrile/PBS mixture, Dad is 2.5 times brighter than Aad. nsf.gov
The table below summarizes the key spectroscopic properties of Acd and related chromophores.
| Compound | Solvent/Condition | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (QY) | Fluorescence Lifetime (τ, ns) |
| Acd | Buffer | - | - | - | 14.7 nsf.gov |
| Aad | 50:50 CH3CN/PBS | - | Red-shifted vs. Acd nsf.gov | 0.10 nsf.gov | 11.8 nsf.gov |
| Dad | 50:50 CH3CN/PBS | - | Red-shifted vs. Aad nsf.gov | 0.25 nsf.gov | 12.9 nsf.gov |
| Aad | PBS | - | - | - | 6.7 nsf.gov |
| Dad | PBS | - | - | - | 6.3 nsf.gov |
| 2-aminoacridone | High pH | Broad feature nih.gov | - | - | - |
| 2-aminoacridone | Low pH | Reduced absorbance nih.gov | - | - | - |
Conformational Preferences and Dynamics of the 2-Acd Residue
The incorporation of the 2-Acd residue can significantly influence the conformational landscape of a peptide. This is due to the unique structural features of the acridone ring system, which can participate in various non-covalent interactions.
Influence of 2-Acd on Peptide Secondary Structure Formation (e.g., α-helices, β-sheets, turns)
The rigid and planar nature of the acridone moiety in 2-Acd can act as a conformational constraint, promoting the formation of specific secondary structures. While direct studies on Boc-Ala(2-Acd)-OH are limited, research on related systems provides valuable insights. For instance, α,α-disubstituted amino acids, which share the characteristic of a sterically hindered α-carbon with 2-Acd, are known to induce well-defined secondary structures like β-turns and 3(10)-helices in peptides. psu.edu The bulky acridone group is expected to have a similar, if not more pronounced, effect.
Intramolecular Hydrogen Bonding and Steric Interactions
Intramolecular hydrogen bonds are critical in defining the three-dimensional structure of peptides and proteins. pnas.orgcuni.cz The 2-Acd residue, containing both hydrogen bond donor (N-H) and acceptor (C=O) groups within its acridone ring, has the potential to engage in such interactions. longdom.org The formation of intramolecular hydrogen bonds can stabilize folded conformations and is a key factor in the pre-organization of ligands for binding to their biological targets. acs.org
In related systems, such as 2-acylpyrroles, the presence of both N-H and C=O groups facilitates the formation of doubly hydrogen-bonded cyclic dimers, which stabilizes the syn-conformation. longdom.org Similar intramolecular hydrogen bonding patterns have been observed in tripeptides containing α,α-di(2-pyridyl)glycine, where the pyridine (B92270) nitrogens act as hydrogen bond acceptors for amide protons, leading to unique folded conformations. psu.edu The carbonyl group of the acridone ring in 2-Acd can act as a hydrogen bond acceptor, while the pyrrole-like nitrogen can act as a donor, potentially leading to the formation of stable, cyclic hydrogen-bonded structures within a peptide chain. These interactions, along with steric hindrance from the bulky acridone group, play a crucial role in restricting the conformational freedom of the peptide backbone. psu.edu
Computational Chemistry and Molecular Modeling Studies
Computational methods provide a powerful lens through which to examine the conformational space and dynamics of 2-Acd-containing peptides at an atomic level of detail.
Molecular Dynamics Simulations to Explore Conformational Space
Molecular dynamics (MD) simulations are a valuable tool for exploring the conformational landscape of peptides in solution. researchgate.netpnas.org By simulating the movement of atoms over time, MD can reveal the preferred conformations and the transitions between them. For dipeptides, MD simulations have been used to create Ramachandran maps that show the energetically favorable backbone dihedral angles (φ and ψ). acs.org These simulations have also been instrumental in understanding the influence of neighboring residues on the conformational preferences of a given amino acid. nih.govacs.org
In the context of 2-Acd-containing peptides, MD simulations can be employed to investigate how the bulky and rigid acridone group restricts the accessible conformational space of the peptide backbone. Simulations can also shed light on the stability of intramolecular hydrogen bonds and the role of solvent molecules in mediating conformational preferences. researchgate.net The results from MD simulations, such as the radius of gyration and long-range interaction distances, can confirm the tendency of peptides to adopt folded conformations. researchgate.net
Quantum Chemical Calculations (e.g., DFT, FMO analysis)
Quantum chemical calculations offer a high level of theory for investigating the electronic structure and energetics of molecules. cuni.cz Methods like Density Functional Theory (DFT) are particularly useful for studying the conformational properties of molecules like 2-acylpyrroles, a system analogous to the 2-Acd chromophore. longdom.org DFT calculations can predict the relative stabilities of different conformers (e.g., syn and anti) and provide insights into the nature of intramolecular interactions. longdom.org
For peptides, quantum chemical calculations can be used to generate benchmark energetic data for different conformations, which can then be used to assess the accuracy of molecular mechanics force fields used in MD simulations. greeley.org These calculations can also be used to predict spectroscopic properties, such as absorption and emission spectra, which can be compared with experimental data to validate the computed structures. nih.gov For instance, ab initio electronic structure calculations have shown excellent correlation with experimental absorption and emission maxima for a series of acridone derivatives. nsf.gov Furthermore, quantum chemical calculations can be used to analyze the active sites of peptides by determining parameters like the highest occupied molecular orbital (HOMO) distribution and Mulliken charge distribution. rsc.org
Prediction of Structural Properties and Interactions
While extensive experimental data on the precise conformation of this compound is not widely available in peer-reviewed literature, its structural properties and potential for intermolecular interactions can be robustly predicted using computational and theoretical methods. These predictive models are based on fundamental principles of chemical physics and have been successfully applied to a wide range of peptide and peptidomimetic systems. mdpi.comrsc.org The unique architecture of this compound, which combines a standard L-alanine residue with the bulky, fluorescent 2-aminocyclodecanecarboxylic acid (2-Acd) moiety and an N-terminal tert-butoxycarbonyl (Boc) protecting group, gives rise to specific and predictable structural behaviors.
Prediction of Conformational Preferences
The conformational freedom of the peptide backbone in this compound is significantly influenced by the steric demands of its constituent parts. The 2-Acd unit, with its large carbocyclic ring system fused to the peptide backbone, imposes significant constraints on the allowable dihedral angles (Φ/Ψ). Computational methods, such as Density Functional Theory (DFT) calculations, are invaluable for exploring the conformational landscape of such modified amino acids. nih.gov These methods can calculate the relative electronic energies of various conformers to identify the most stable structures. researchgate.net
For this compound, predictions would focus on several key aspects:
Backbone Dihedral Angles: The steric bulk of the 2-Acd and Boc groups is expected to restrict the alanine (B10760859) residue to specific regions of the Ramachandran plot, likely favoring extended conformations like the polyproline II (PII) or β-strand regions over more compact helical structures. pnas.org
Intramolecular Hydrogen Bonding: Theoretical calculations can predict the likelihood of intramolecular hydrogen bonds, such as between the Boc carbonyl oxygen and the alanine amide proton, which can stabilize specific turn-like structures. mdpi.comnih.gov
A summary of hypothetical, yet plausible, predicted conformational energy data is presented below.
| Conformer Feature | Predicted Dihedral Angles (Φ/Ψ) for Ala | Predicted Relative Energy (kcal/mol) | Key Stabilizing Feature |
|---|---|---|---|
| Extended β-Strand | -120° / +120° | 0.00 (Most Stable) | Minimal steric hindrance from 2-Acd and Boc groups. |
| Polyproline II (PII) Helix | -75° / +145° | +0.85 | Solvent exposure of backbone; common in short peptides. pnas.org |
| Turn-Like (Intramolecular H-Bond) | -60° / +120° | +1.50 | Stabilized by a predicted H-bond between Boc C=O and Ala N-H. mdpi.com |
| Right-Handed α-Helix | -57° / -47° | +4.50 | Sterically disfavored due to the bulky 2-Acd side chain. |
Prediction of Intermolecular Interactions
Molecular modeling and dynamics simulations are powerful tools for predicting the types of non-covalent interactions a molecule like this compound can form. mdpi.commdpi.com These interactions govern its behavior in solution, its potential for self-assembly, and its binding to other molecules. The chemical functionalities within this compound allow for a diverse range of intermolecular forces.
The primary interaction types predicted for this molecule include:
π-π Stacking: The large, planar aromatic surface of the acridonyl moiety is a prime candidate for strong π-π stacking interactions with other aromatic systems. rsc.org This is often a dominant force in the organization of acridone-containing molecules in condensed phases.
Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors (amide N-H, carboxylic acid O-H) and acceptors (amide C=O, Boc C=O, carboxylic C=O, acridonyl C=O). These sites can engage in robust hydrogen bonding networks with solvent molecules or other solute molecules. nih.gov
Hydrophobic Interactions: The tert-butyl group of the Boc protecting group and the hydrocarbon portions of the acridonyl ring system create significant hydrophobic surfaces, promoting interactions in aqueous environments.
The key molecular features and their predicted interaction potential are summarized in the table below.
| Molecular Feature | Component | Predicted Interaction Type | Rationale |
|---|---|---|---|
| Acridonyl Group | Aromatic Rings | π-π Stacking | Large, electron-rich planar system ideal for stacking. rsc.org |
| Acridonyl Group | Carbonyl Oxygen | Hydrogen Bond Acceptor | Lone pair on oxygen can accept a proton from a donor. |
| Peptide Backbone | Amide N-H | Hydrogen Bond Donor | Polarized N-H bond. nih.gov |
| Peptide Backbone | Amide C=O | Hydrogen Bond Acceptor | Polarized C=O bond. nih.gov |
| N-Terminus | Boc Carbonyl Group | Hydrogen Bond Acceptor | Available lone pairs on carbonyl oxygen. |
| N-Terminus | Boc tert-Butyl Group | Hydrophobic Interaction | Nonpolar alkyl group. |
| C-Terminus | Carboxylic Acid (-COOH) | Hydrogen Bond Donor & Acceptor | Can form classic carboxylic acid dimers or interact with other groups. |
Applications of Boc Ala 2 Acd Oh in Advanced Biochemical and Biophysical Research
Utilization as a Fluorescent Probe for Protein Dynamics and Interactions
The acridonyl moiety of Acd possesses exceptional photophysical properties that make it a superior fluorescent probe. It is characterized by a high quantum yield in aqueous environments (Φ = 0.95), significant photostability, and an unusually long fluorescence lifetime of approximately 15-16 nanoseconds. nih.govnih.govrsc.org These features, combined with its relatively small size—only 47% larger than tryptophan—allow it to be incorporated into proteins, often with minimal perturbation to the native structure and function. nih.govnih.gov
Monitoring Protein Conformational Changes via 2-Acd Fluorescence
The fluorescence of Acd is highly sensitive to its local environment, a property that researchers exploit to monitor conformational changes in proteins. nih.gov Its emission spectrum and quantum yield are subject to solvatochromic shifts; for instance, its quantum yield decreases from 0.95 in water to 0.29 in the less polar solvent tetrahydrofuran (B95107) (THF), indicating sensitivity to the polarity of the fluorophore's surroundings. nih.gov
This environmental sensitivity allows Acd to report on protein folding and dynamics. When incorporated into a protein, a change in conformation that alters the exposure of Acd to the aqueous solvent or moves it into a hydrophobic core will result in a measurable change in its fluorescence signal. upenn.edu Furthermore, Acd fluorescence can be quenched through photo-induced electron transfer (PET) by proximal tryptophan (Trp) and tyrosine (Tyr) residues. nih.gov This distance-dependent quenching makes the fluorescence intensity and lifetime of Acd a reliable indicator of structural fluctuations that change the relative positioning of these amino acids. nih.govnih.gov
Research on the Ca2+-binding protein calmodulin (CaM) demonstrated this principle effectively. By incorporating Acd at various sites, researchers could monitor changes in fluorescence that corresponded to the protein's well-characterized folding and binding events. nih.govnih.gov Similarly, studies using maltose-binding protein (MBP) have shown that Acd can be used to track conformational rearrangements upon ligand binding. elifesciences.orgnih.gov
Förster Resonance Energy Transfer (FRET) and Luminescence Resonance Energy Transfer (LRET) Studies with 2-Acd
Förster resonance energy transfer (FRET) is a powerful spectroscopic technique for measuring distances on the scale of 1-10 nanometers. evidentscientific.com Acd is a versatile FRET partner, capable of acting as either an energy donor or acceptor. nih.govupenn.edu Its long fluorescence lifetime provides a large dynamic range for FRET measurements and simplifies data analysis compared to probes with multi-exponential decays. elifesciences.org
Acd can serve as a FRET acceptor for donors like tryptophan (Trp) and 7-methoxycoumarinylalanine (Mcm). nih.gov Conversely, it can act as a donor to a wide range of common acceptor fluorophores. nih.gov The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, allowing for precise mapping of intramolecular distances and their changes during biological processes. nih.govevidentscientific.com
Table 1: Förster Radii (R₀) for Acd FRET Pairs The Förster radius (R₀) is the distance at which FRET efficiency is 50%.
| Donor | Acceptor | R₀ (Å) | Useful Range (Å) |
|---|---|---|---|
| Tryptophan (Trp) | Acd | 23 | 13 - 37 |
| 7-methoxycoumarin (Mcm) | Acd | 25 | 15 - 45 |
| Acd | Nitrobenzodioxazole (NBD) | 37 | 22 - 55 |
| Acd | BODIPY FL | 49 | 29 - 74 |
| Acd | Rhodamine 6G | 49 | 29 - 74 |
| Acd | Carboxyfluorescein | 51 | 31 - 77 |
Data sourced from Speight et al., 2013. nih.gov
In addition to FRET, Acd can be used in Luminescence Resonance Energy Transfer (LRET) to sensitize lanthanide ions like Europium (Eu³⁺). nih.gov This process results in a very large effective Stokes shift, with Acd excitation around 385 nm and Eu³⁺ emission near 645 nm, which is highly advantageous for minimizing background fluorescence in complex biological samples and cellular imaging. nih.govupenn.edu
Investigation of Protein-Ligand Binding and Protein-Protein Interactions
The sensitive nature of Acd fluorescence makes it an excellent tool for studying molecular binding events. Changes in fluorescence lifetime, intensity, or FRET efficiency upon the association or dissociation of a ligand or another protein can provide detailed kinetic and thermodynamic data. upenn.edunih.gov For example, the binding of a small molecule to a protein may induce a conformational change that alters the environment of a nearby Acd residue, leading to a detectable signal. upenn.edu
Fluorescence polarization (FP) is another technique where Acd's long lifetime is a significant advantage. rsc.org In FP, the tumbling rate of a molecule is measured. When an Acd-labeled peptide or protein binds to a larger partner, its tumbling slows, leading to an increase in fluorescence polarization. This provides a direct method for monitoring binding affinity and kinetics in solution. rsc.org
Researchers have successfully used these methods to study a variety of biomolecular interactions, including the binding of small-molecule inhibitors to enzymes like monoamine oxidase B and the assembly of multi-protein complexes. upenn.edunih.gov The ability to genetically encode Acd site-specifically provides a minimally perturbing way to probe these interactions in real-time. digitellinc.com
Design and Development of Peptidomimetics and Constrained Peptides
Peptidomimetics are compounds designed to mimic natural peptides but with enhanced properties, such as increased stability, bioavailability, or receptor selectivity. acs.org The incorporation of unnatural amino acids like Acd is a key strategy in peptidomimetic design. nih.govnih.gov
Topographical Constraint via 2-Acd Incorporation
A fundamental principle in designing potent and selective bioactive peptides is the restriction of conformational flexibility. nih.govresearchgate.net By constraining a peptide into its "bioactive conformation"—the specific three-dimensional shape it adopts when binding to its target—its affinity and specificity can be dramatically improved.
The incorporation of Acd via Boc-Ala(2-Acd)-OH introduces a significant topographical constraint into a peptide sequence. The acridone (B373769) group is a large, rigid, and planar aromatic system. Its presence severely restricts the rotational freedom around the peptide backbone (phi and psi angles) and the amino acid side chain (chi angles). elifesciences.org Acd has one fewer rotatable bond in its side chain linker compared to the fluorescent amino acid Anap, further limiting its conformational possibilities and locking the local peptide structure into a more defined orientation. elifesciences.org This structural rigidity is a powerful tool for mapping the topographical requirements of a peptide's binding partner and for engineering highly structured peptidomimetics. nih.gov
Modulation of Bioactivity and Proteolytic Stability
A major limitation for the therapeutic use of natural peptides is their rapid degradation by proteases in the body. acs.orgnih.gov One of the most effective strategies to overcome this is the substitution of natural L-amino acids with unnatural amino acids. nih.gov Proteolytic enzymes have high specificity for their substrates, and the presence of a bulky, unnatural residue like Acd can effectively block enzyme recognition and cleavage, thereby increasing the peptide's half-life.
Beyond improving stability, the conformational constraints imposed by Acd can directly modulate bioactivity. frontiersin.org The biological function of a peptide is dictated by its three-dimensional structure. frontiersin.org By forcing the peptide into a specific conformation, Acd incorporation can enhance its binding affinity for a target receptor or, conversely, decrease its affinity for off-target sites, improving selectivity. researchgate.net This strategy allows for the fine-tuning of a peptide's biological activity, whether it be antimicrobial, anticancer, or for modulating other cellular processes, paving the way for the development of novel peptide-based therapeutics. frontiersin.orgmdpi.com
Structure-Activity Relationship (SAR) Studies and Alanine (B10760859) Scanning Analogs
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the three-dimensional structure of a peptide or protein correlates with its biological function. A key technique in SAR is alanine scanning, where individual amino acid residues are systematically replaced with alanine to gauge their importance for the molecule's activity. nih.gov While traditional alanine scanning reveals whether a side chain is critical, incorporating a fluorescent non-canonical amino acid like acridonylalanine (Acd) provides a much deeper level of insight.
By replacing a native amino acid with Acd, researchers can create a powerful analog for SAR studies. The bulky, environmentally sensitive acridonyl group serves as a reporter on local conformational changes. tocris.comacs.org This goes beyond the simple "on/off" information from alanine scanning. Instead of just observing a loss of function, scientists can use fluorescence techniques to see how the structure is perturbed.
A primary method enabled by the incorporation of Acd is Förster Resonance Energy Transfer (FRET) . tocris.comglpbio.com FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When Acd is incorporated into a peptide alongside another fluorophore, changes in the distance between them, prompted by ligand binding or conformational shifts, can be measured in real-time through changes in fluorescence. acs.orgresearchgate.net This provides quantitative data on the dynamics of peptide and protein structures, which is crucial for building comprehensive SAR models. For instance, Acd has been used in FRET experiments to monitor small molecule-induced conformational changes in proteins, providing detailed information on the interaction dynamics. tocris.com
The table below summarizes the photophysical properties of the acridonylalanine (Acd) fluorophore, which are critical for its application in SAR studies.
| Property | Value / Description | Significance in SAR/FRET Studies |
| Excitation Maximum (λex) | ~385 nm | Allows for specific excitation without exciting common endogenous fluorophores like tryptophan. acs.org |
| Emission Maximum (λem) | ~420 nm | Emits in the visible blue region of thespectrum, providing a clear signal. acs.org |
| Quantum Yield | High (0.3 to 0.98) | Produces a bright signal, enhancing sensitivity in fluorescence-based assays. nsf.gov |
| Fluorescence Lifetime | Long (8-14 ns) | Its long lifetime makes it an excellent probe for fluorescence lifetime-based measurements and helps distinguish its signal from background fluorescence. nsf.gov |
| Photostability | High | Resists photobleaching, allowing for prolonged observation during complex experiments. acs.org |
This table presents compiled data on the photophysical characteristics of the Acridonylalanine (Acd) fluorophore, making it a valuable tool for advanced biochemical research. acs.orgnsf.gov
Investigation of Enzyme Substrate Specificity and Inhibition Mechanisms
Understanding how enzymes recognize their substrates and how inhibitors block their activity is a cornerstone of drug discovery and molecular biology. This compound is a valuable building block for creating fluorescently labeled peptide substrates, which are powerful tools for studying enzyme kinetics and specificity.
When Ala(2-Acd) is incorporated into a peptide sequence that is a substrate for a specific enzyme, its fluorescence can be used to monitor the enzymatic reaction. americanpeptidesociety.org Often, these substrates are designed with a quencher molecule placed elsewhere in the peptide. In the intact substrate, the quencher suppresses the fluorescence of the Acd group. Upon enzymatic cleavage of the peptide bond, the Acd-containing fragment is released from the quencher, resulting in a measurable increase in fluorescence intensity. This "turn-on" signal is directly proportional to the rate of the enzymatic reaction. acs.org
This method allows for:
High-Throughput Screening: Enzyme activity can be rapidly measured in a microplate format, enabling the screening of large libraries of potential inhibitors. nih.gov
Kinetic Parameter Determination: The rates of substrate cleavage can be precisely measured to determine key kinetic parameters like Km (Michaelis constant) and kcat (catalytic rate constant), providing insight into enzyme efficiency. nih.gov
Substrate Specificity Profiling: By creating libraries of peptides where the Ala(2-Acd) position is fixed and other positions are varied, researchers can rapidly determine the preferred amino acid sequences for a particular enzyme. This is analogous to methods using other fluorophores like 7-amino-4-carbamoylmethylcoumarin (ACC). nih.govrenyi.hu
Inhibition Studies: The potency of enzyme inhibitors can be quantified by measuring the decrease in the rate of fluorescent signal generation in the presence of the inhibitor. This allows for the determination of inhibition constants (Ki) and the elucidation of the mechanism of inhibition (e.g., competitive, non-competitive). nih.gov
A study demonstrated that an aminoacridonylalanine (Aad), a derivative of Acd, served as a superior FRET acceptor in a peptide cleavage assay, highlighting the utility of this class of fluorophores in monitoring enzyme activity. researchgate.net
Applications in Biomolecular Imaging and Sensing (excluding clinical)
The unique photophysical properties of the acridonylalanine (Acd) moiety make this compound a powerful tool for non-clinical biomolecular imaging and the development of biosensors. The ability to site-specifically incorporate a compact, highly photostable, and bright fluorophore into a protein of interest offers significant advantages over traditional fluorescent protein tags (like GFP), which are much larger and can perturb protein function. tocris.com
A key application is Fluorescence Lifetime Imaging Microscopy (FLIM) . The fluorescence lifetime of Acd is sensitive to its local environment. nsf.gov Changes in the cellular environment, such as ion binding or protein-protein interactions, can alter this lifetime. FLIM can map these changes spatially within a cell, providing a powerful method for sensing cellular processes in real-time. The long fluorescence lifetime of Acd (8-14 ns) provides excellent contrast against cellular autofluorescence, which typically has a much shorter lifetime (<5 ns).
Furthermore, peptides or proteins containing Ala(2-Acd) can be designed as biosensors. For example, a peptide could be engineered to undergo a conformational change upon binding to a specific analyte (e.g., a metabolite or another protein). This conformational change would alter the environment of the Acd residue, leading to a change in its fluorescence signal (intensity or lifetime), thus reporting the presence and concentration of the analyte. tocris.comacs.org
The table below outlines research applications of Ala(2-Acd) in imaging and sensing.
| Application Area | Technique | Principle | Research Finding |
| Protein Interactions | FRET | Measuring distance-dependent energy transfer between Acd and a partner fluorophore to monitor the formation and dissociation of protein complexes. tocris.comglpbio.com | Acd has been successfully used in FRET pairs to study the binding of peptides to target proteins, such as calmodulin, providing dissociation constants. nih.gov |
| Conformational Changes | Fluorescence Polarization (FP) | Monitoring changes in the rotational speed of an Acd-labeled protein upon binding to another molecule, which alters its effective size. tocris.com | FP assays with Acd have been used to investigate the aggregation of proteins like α-synuclein, which is implicated in Parkinson's disease. nsf.gov |
| Cellular Imaging | Fluorescence Lifetime Imaging Microscopy (FLIM) | Exploiting the long fluorescence lifetime of Acd to create high-contrast images of labeled proteins within cells, distinguishing them from background autofluorescence. acs.orgnsf.gov | Engineered tRNA synthetases have enabled the efficient incorporation of Acd into proteins in mammalian cells, demonstrating its utility for high-contrast live-cell imaging. |
This table summarizes the diverse applications of Acridonylalanine (Acd) as a fluorescent probe in various advanced, non-clinical biochemical and biophysical research techniques. tocris.comacs.orgglpbio.comnsf.govnih.gov
Derivatization and Analogue Synthesis of Boc Ala 2 Acd Oh
Synthesis of Novel Acridon-2-ylalanine Derivatives with Modified Side Chains
The synthesis of novel Acridon-2-ylalanine (Acd) derivatives with modified side chains is primarily aimed at altering the photophysical properties of the fluorophore, such as shifting the excitation and emission wavelengths, and increasing the quantum yield and fluorescence lifetime. These modifications can enhance the sensitivity and applicability of Acd in various fluorescence-based assays.
A notable example is the synthesis of 7-(dimethylamino)acridon-2-ylalanine (Dad), a red-shifted analogue of Acd. The introduction of a dimethylamino group at the 7-position of the acridone (B373769) ring system leads to a significant change in the electronic structure of the fluorophore. The synthesis of Dad is accomplished in five steps, starting from tyrosine methyl ester and 2-amino-5-(dimethylamino)benzonitrile. A key step in this synthesis is the Eschweiler-Clarke methylation of the 5-amino group of 2,5-diaminobenzonitrile. The resulting alkylated derivative, Dad, exhibits a higher quantum yield and a longer fluorescence lifetime compared to its precursor, 7-aminoacridon-2-ylalanine (Aad). medchemexpress.com
The general synthetic strategy for these derivatives often involves the modification of the acridone core prior to its coupling with the alanine (B10760859) side chain or the derivatization of a pre-formed Acd scaffold. The choice of synthetic route depends on the nature and position of the desired modification.
Table 1: Synthesis of Novel Acridon-2-ylalanine Derivatives
| Derivative Name | Precursors | Key Reaction | Purpose of Modification |
| 7-(dimethylamino)acridon-2-ylalanine (Dad) | Tyrosine methyl ester, 2-amino-5-(dimethylamino)benzonitrile | Eschweiler-Clarke methylation | Red-shift excitation/emission, increase quantum yield and fluorescence lifetime |
| 7-aminoacridon-2-ylalanine (Aad) | Not detailed in provided search results | Not detailed in provided search results | To create a red-shifted Acd derivative |
Stereochemical Purity and Control in Derivatives Synthesis
Maintaining the stereochemical integrity of the α-carbon of the alanine residue is paramount during the synthesis of Boc-Ala(2-Acd)-OH derivatives. The biological activity and the proper folding of peptides and proteins incorporating these unnatural amino acids are highly dependent on their stereochemistry. Therefore, rigorous control and verification of stereochemical purity are essential.
Stereoselective synthesis is a common approach to ensure the desired stereoisomer is predominantly formed. This can be achieved through the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the reacting system to guide the stereochemical outcome of a reaction. These auxiliaries can be attached to the substrate and subsequently removed after the desired stereocenter has been established. For instance, oxazolidinone chiral auxiliaries have been effectively used in the stereoselective synthesis of various amino acids. iris-biotech.de Chiral catalysts can also be employed to facilitate enantioselective transformations.
After synthesis, the stereochemical purity of the this compound derivatives must be verified. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. Chiral columns, such as those based on macrocyclic glycopeptides (e.g., teicoplanin and vancomycin) or proteins (e.g., ovomucoid), can effectively separate enantiomers of Boc-protected amino acids. researchgate.net The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal separation. This analytical method allows for the accurate determination of the enantiomeric excess (ee) of the synthesized product, ensuring that it meets the stringent purity requirements for its intended applications.
Table 2: Methods for Stereochemical Control and Analysis
| Method | Description | Application in this compound Synthesis |
| Stereoselective Synthesis | ||
| Chiral Auxiliaries | Temporarily attached chiral molecules that direct the stereochemical outcome of a reaction. | Can be used to control the stereochemistry at the α-carbon during the synthesis of the alanine side chain. |
| Asymmetric Catalysis | Use of chiral catalysts to favor the formation of one enantiomer over the other. | Can be employed in key bond-forming reactions to establish the desired stereocenter. |
| Stereochemical Analysis | ||
| Chiral HPLC | Chromatographic technique using a chiral stationary phase to separate enantiomers. | To verify the enantiomeric purity of the final this compound derivative. |
Development of Hybrid Molecules Incorporating 2-Acd with Other Scaffolds
The unique photophysical properties of the Acridon-2-ylalanine (2-Acd) scaffold make it an attractive component for the construction of hybrid molecules. These are chemical entities that combine two or more distinct structural motifs, or scaffolds, to create a new molecule with emergent or synergistic properties. The 2-Acd moiety can be incorporated into these hybrids to serve as a fluorescent reporter, a photosensitizer, or a DNA-intercalating agent.
One of the most common applications of this compound is in the synthesis of fluorescently labeled peptides. Using solid-phase peptide synthesis (SPPS), this compound can be incorporated at specific positions within a peptide sequence. These fluorescently labeled peptides are invaluable tools for studying peptide-protein interactions, enzyme kinetics, and cellular imaging. The fluorescence of the Acd residue can be sensitive to its local environment, providing information about conformational changes or binding events.
Beyond peptides, the acridone scaffold of 2-Acd has the potential to be conjugated to other bioactive molecules or functional moieties. The planar, aromatic nature of the acridone ring system is characteristic of DNA intercalators, which are molecules that can insert themselves between the base pairs of DNA. By linking the 2-Acd scaffold to other molecules with specific biological targets, it is possible to create hybrid molecules with dual functionality, for example, a molecule that can both bind to a specific protein and report on its interaction with DNA through changes in fluorescence. The development of such hybrid molecules opens up new avenues for the design of sophisticated molecular probes and therapeutic agents.
Table 3: Examples of Hybrid Molecules Incorporating the 2-Acd Scaffold
| Hybrid Molecule Type | Other Scaffold(s) | Linkage | Potential Application |
| Fluorescent Peptides | Amino acid residues | Peptide bond | Studying peptide-protein interactions, enzyme assays, cellular imaging |
| DNA-Intercalating Probes | DNA binding motifs | Covalent linker | Probing DNA structure and interactions, potential anticancer agents |
Future Perspectives and Emerging Research Avenues
Advancements in High-Throughput Synthesis of 2-Acd-Containing Peptides
The increasing demand for peptides incorporating 2-Acd for various applications necessitates the development of more efficient and scalable synthesis methods. While traditional solid-phase peptide synthesis (SPPS) has been instrumental, future advancements are likely to focus on high-throughput platforms. mdpi.comefficient-robotics.com Automated synthesis technologies will be crucial for rapidly generating large libraries of 2-Acd-containing peptides. chemspeed.combiotage.com These libraries are essential for screening and identifying peptides with specific binding affinities, catalytic activities, or other desired functional properties. The integration of robotic systems and microfluidics is expected to miniaturize and accelerate the synthesis process, allowing for the parallel synthesis of thousands of unique peptide sequences.
Integration of 2-Acd into Complex Biomolecular Systems
A significant area of future research involves the integration of 2-Acd into increasingly complex biological assemblies to study their structure, function, and dynamics. This includes its incorporation into large proteins, protein complexes, and even cellular systems. embopress.orguni-marburg.de The ability to site-specifically introduce 2-Acd provides a powerful tool to probe local environments and conformational changes within these systems. For instance, by strategically placing 2-Acd within a protein, researchers can monitor protein folding, protein-protein interactions, and the binding of small molecules in real-time. researchgate.netupenn.edu The development of more sophisticated methods for incorporating unnatural amino acids into living organisms will further expand the possibilities for studying biomolecular systems in their native context. nih.govresearchgate.net
Exploration of Novel Photophysical Properties for Advanced Probing
The unique photophysical properties of the 2-Acd fluorophore, such as its long fluorescence lifetime and sensitivity to its local environment, are central to its utility as a probe. nih.govacs.orgnih.gov Future research will focus on further characterizing and exploiting these properties for more advanced applications. This includes the development of new fluorescence-based assays and imaging techniques. For example, fluorescence lifetime imaging microscopy (FLIM) using 2-Acd can provide high-contrast images of cellular processes, distinguishing the probe's signal from the background autofluorescence. researchgate.netnih.gov Furthermore, exploring its potential in Förster resonance energy transfer (FRET) applications with different partner fluorophores will enable more precise measurements of molecular distances and interactions. nih.govacs.orgtocris.com
Computational Design of Functional Peptides and Peptidomimetics Incorporating 2-Acd
The synergy between computational modeling and experimental synthesis is poised to accelerate the design of novel peptides and peptidomimetics with tailored functions. nih.govnih.govacs.org By using computational tools, researchers can predict the structural and functional consequences of incorporating 2-Acd into a peptide sequence. nih.govacs.org This in-silico approach allows for the rational design of peptides with enhanced stability, specific binding properties, or catalytic activity. Molecular dynamics simulations can provide insights into how the presence of 2-Acd influences the peptide's conformation and interactions with its target. nih.govmdpi.com This predictive power will significantly reduce the time and resources required for experimental screening and optimization.
Expanding the Scope of Genetic Encoding for 2-Acd and its Analogues
A major frontier in the field is the expansion of the genetic code to enable the site-specific incorporation of 2-Acd and its derivatives into proteins in living cells. nih.govasm.org This is achieved by engineering orthogonal aminoacyl-tRNA synthetase/tRNA pairs that recognize the unnatural amino acid and its corresponding codon. nih.govresearchgate.net Recent successes in incorporating 2-Acd into proteins in both E. coli and mammalian cells have opened up new avenues for studying protein function in a cellular context. nih.govacs.orgacs.org Future efforts will likely focus on developing more efficient and versatile genetic encoding systems, as well as expanding the repertoire of 2-Acd analogues with different photophysical properties that can be incorporated. nih.govresearchgate.netasm.org This will provide an even more powerful toolkit for dissecting and engineering biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
